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Compound of Interest

Compound Name: 2-Piperidinonicotinic acid

Cat. No.: B1351087

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-piperidinonicotinic acid
derivatives and their analogs, focusing on their synthesis, biological activities, and underlying
mechanisms of action. The information presented is intended to serve as a valuable resource
for researchers and professionals engaged in the discovery and development of novel
therapeutics.

Core Concepts and Synthesis

Derivatives of 2-piperidinonicotinic acid, which feature a piperidine ring attached to the 2-
position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, represent a class of compounds
with significant therapeutic potential. The synthesis of these molecules typically involves the
nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine
ring with piperidine or its derivatives. A common precursor for this synthesis is 2-chloronicotinic
acid.

The core structure can be further modified to generate a diverse library of analogs. These
modifications can include substitutions on the piperidine ring, alterations to the carboxylic acid
group (e.g., esterification, amidation), and the introduction of various functional groups on the
pyridine ring. Such structural diversification allows for the fine-tuning of the pharmacological
properties of these compounds.
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Biological Activities and Therapeutic Potential

Derivatives of 2-piperidinonicotinic acid and its analogs have been investigated for a range
of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The
specific activity is largely dependent on the nature of the chemical substitutions on the core
scaffold.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of piperidine-containing compounds
against various cancer cell lines. The mechanism of action for some of these derivatives
involves the inhibition of critical cellular pathways and the induction of apoptosis. For instance,
certain piperidine derivatives have been shown to inhibit carbonic anhydrase isoforms IX and
XII, which are overexpressed in hypoxic tumors and contribute to their progression.

Antimicrobial Activity

Analogs of 2-piperidinonicotinic acid, particularly those incorporating acylhydrazone and
1,3,4-oxadiazoline moieties, have exhibited promising activity against a spectrum of bacterial
and fungal pathogens. These compounds have shown efficacy against both Gram-positive and
Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Modulation of Intracellular
Calcium Signaling

A key mechanism of action for nicotinic acid derivatives involves the modulation of intracellular
calcium (Ca2*) signaling pathways. Evidence suggests that these compounds can function as
analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second
messenger that mobilizes Ca?* from acidic intracellular stores, such as lysosomes.

This NAADP-mediated Ca?* release is facilitated by the activation of two-pore channels (TPCs)
located on the membrane of these acidic organelles. The initial localized release of Ca2* from
lysosomes can then trigger a more global and sustained Ca?* signal through a process known
as Ca2*-induced Ca?* release (CICR) from the endoplasmic reticulum, mediated by inositol
trisphosphate receptors (IPsRs) and ryanodine receptors (RyRs). This intricate signaling
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cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and

metabolism.

Data Presentation

Anticancer Activity of Piperidine and Nicotinic Acid

Derivatives
Compound Derivative Cancer Cell Activity
. . Reference

Class Description Line (GlsolICs0)
Piperidine-linked

4-fluoro
benzenesulfona ) MCF-7 (Breast) ICs0 = 1.20 uM [1]

) substituted

mides
Piperidine-linked

4-hydroxy Ki=4.3 nM
benzenesulfona ) - ) [1]

) substituted (against hCA XIlI)
mides
Nicotinic acid- ICs0 = 0.068 pM
based cytotoxic Compound 5¢ HCT-15 (Colon) (VEGFR-2 [2]
agents inhibition)
1,3,4-Oxadiazole
o Compound 7b MCF7 (Breast) ICs50 =6.74 uM [3]

derivatives
1,3,4-Oxadiazole

Compound 7d MCF7 (Breast) ICs0 = 3.69 uM [3]

derivatives

Antimicrobial Activity of Nicotinic Acid Analogs
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Compound Derivative . . Activity (MIC
oo Microorganism Reference
Class Description in pg/mL)
Compound 13 Staphylococcus
Acylhydrazones ) . o
T ) (5-nitrofuran epidermidis 1.95 [4]
of Nicotinic Acid )
substituent) ATCC 12228
Compound 13 Staphylococcus
Acylhydrazones )
T ] (5-nitrofuran aureus ATCC 7.81 [4]
of Nicotinic Acid )
substituent) 43300 (MRSA)
Compound 25 ) .
3-acetyl-1,3,4- ] Bacillus subitilis
] ] (5-nitrofuran 7.81 [4]
oxadiazolines ) ATCC 6633
substituent)
Compound 25 Staphylococcus
3-acetyl-1,3,4- ]
) ) (5-nitrofuran aureus ATCC 7.81 [4]
oxadiazolines )
substituent) 6538
Compound 25 Staphylococcus
3-acetyl-1,3,4- )
] ] (5-nitrofuran aureus ATCC 15.62 [4]
oxadiazolines )
substituent) 43300 (MRSA)
Benzimidazole Staphylococcus
o Compound 20 6.25 [5]
derivatives aureus
Methicillin-
Benzimidazole resistant
o Compound 20 6.25 [5]
derivatives Staphylococcus

aureus (MRSA)

Experimental Protocols
General Synthesis of 2-(Piperidin-1-yl)nicotinic Acid

A representative synthetic protocol involves the reaction of 2-chloronicotinic acid with

piperidine.

Materials:

e 2-chloronicotinic acid
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e Piperidine

e Asuitable solvent (e.g., xylene, N-methyl-2-pyrrolidone)
e Abase (e.g., potassium carbonate)

Procedure:

» To a solution of 2-chloronicotinic acid in the chosen solvent, add an excess of piperidine and
the base.

» Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
« If a precipitate forms, filter the solid and wash it with a suitable solvent.
« If no precipitate forms, remove the solvent under reduced pressure.

» Purify the crude product by recrystallization or column chromatography to yield the desired
2-(piperidin-1-yl)nicotinic acid.

Determination of Minimum Inhibitory Concentration
(MIC)

The antimicrobial activity of the synthesized compounds can be evaluated using the broth
microdilution method.

Procedure:

o Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a
96-well microtiter plate.

¢ Inoculate each well with a standardized suspension of the target microorganism.

* Include positive (microorganism with no compound) and negative (broth only) controls.
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 Incubate the plates under appropriate conditions for the specific microorganism.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT or
Sulforhodamine B Assay)

The cytotoxic effects of the compounds on cancer cell lines can be determined using assays
like the MTT or Sulforhodamine B (SRB) assay.

Procedure:
e Seed cancer cells in 96-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 48 or 72 hours).

 After incubation, add the MTT reagent or fix the cells for the SRB assay.

o For the MTT assay, solubilize the formazan crystals and measure the absorbance. For the
SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye for
absorbance measurement.

o Calculate the percentage of cell viability relative to untreated control cells and determine the
Glso or ICso value (the concentration that inhibits cell growth or viability by 50%).

Mandatory Visualizations
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General Experimental Workflow
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General Experimental Workflow
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Proposed Signaling Pathway for 2-Piperidinonicotinic Acid Derivatives
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Proposed Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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